3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide
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Overview
Description
3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide is a complex organic compound that features a fluorophenyl group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Formation of the Thiophene Ring: Thiophene rings can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Coupling Reactions: The furan and thiophene rings are then coupled with the 2-fluorophenyl group through a series of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide can undergo various chemical reactions:
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid in acetic anhydride.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced amide derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide
- 3-(2-bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide
- 3-(2-methylphenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide
Uniqueness
3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S/c19-17-4-2-1-3-13(17)5-6-18(21)20-10-16-9-15(12-23-16)14-7-8-22-11-14/h1-4,7-9,11-12H,5-6,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDJLOLCHXMKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CS2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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